Tetrakis(5-oxo-L-prolinato-N1,O2)titanium

Description

Overview of Titanium Coordination Compounds in Academic Research

Titanium coordination compounds are a significant area of academic and industrial research, primarily due to their diverse applications in catalysis, materials science, and medicine. alfa-chemistry.com Titanium typically exists in the +4 oxidation state, which is the most stable, though complexes with +3 and +2 oxidation states are also known and studied for their unique reactivity. alfa-chemistry.com The coordination geometry of titanium(IV) complexes is commonly octahedral, although tetrahedral and other geometries are also observed depending on the nature of the ligands. alfa-chemistry.com Researchers have extensively investigated titanium complexes for their potential in polymerization catalysis, such as in Ziegler-Natta systems, and more recently in photocatalysis and optoelectronics. alfa-chemistry.com However, the synthesis of well-defined titanium-based metal-organic frameworks (MOFs) and other coordination polymers can be challenging due to the high reactivity of titanium ions, which often leads to unpredictable crystallization. chemicalbook.com In the biomedical field, certain titanium complexes have been explored as potential anticancer agents, offering a different mechanism of action compared to traditional platinum-based drugs. nih.gov

Significance of 5-oxo-L-proline (Pyroglutamate) as a Chiral Ligand

5-oxo-L-proline, also known as L-pyroglutamic acid or pyroglutamate (B8496135), is a derivative of the amino acid L-glutamic acid. nih.gov Its structure contains a lactam ring and a carboxylic acid group, making it an effective bidentate ligand capable of coordinating with metal ions through the nitrogen and oxygen atoms. The chirality of 5-oxo-L-proline makes it a valuable ligand in asymmetric catalysis, where the stereochemistry of the ligand can influence the stereochemical outcome of a chemical reaction. Proline and its derivatives are well-established as efficient chiral ligands in a variety of metal-catalyzed transformations, including those involving titanium. researchgate.net The rigid, cyclic structure of pyroglutamate can impart a high degree of stereocontrol in catalytic processes.

Rationale for Comprehensive Research on Tetrakis(5-oxo-L-prolinato-N1,O2)titanium

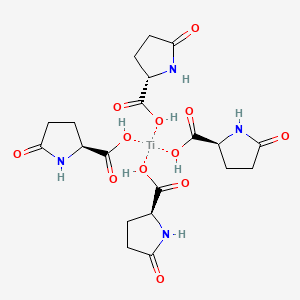

A comprehensive investigation into "this compound" would be scientifically valuable. Such a compound combines a biocompatible metal center (titanium) with a chiral, naturally derived ligand (pyroglutamate). This combination suggests potential applications in areas such as biodegradable polymers, asymmetric catalysis, and biocompatible materials. The "tetrakis" designation implies that four pyroglutamate ligands are coordinated to a central titanium atom. Determining the precise coordination mode and the resulting three-dimensional structure would be crucial for understanding its properties and potential functions. However, despite the clear rationale for its study, specific research detailing the synthesis, characterization, and application of this particular compound is not available in the reviewed scientific literature. While related "bis(5-oxo-L-prolinato)" complexes with other metals like zinc and cadmium have been reported, confirming the viability of pyroglutamate as a ligand, the titanium analogue remains uncharacterized in the public domain. alfa-industry.comchemsrc.com

Structure

3D Structure of Parent

Properties

CAS No. |

85994-35-0 |

|---|---|

Molecular Formula |

C20H28N4O12Ti |

Molecular Weight |

564.3 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;titanium |

InChI |

InChI=1S/4C5H7NO3.Ti/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/t4*3-;/m0000./s1 |

InChI Key |

AYZXCPVTJBNYMF-GWJKCLFXSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Ti] |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ti] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Mechanistic Pathways

Strategies for the Synthesis of 5-oxo-L-proline Ligand and its Derivatives

The 5-oxo-L-proline ligand, also known as L-pyroglutamic acid, is a derivative of L-glutamic acid. A common and straightforward method for its synthesis is the thermal cyclodehydration of L-glutamic acid. This process involves heating L-glutamic acid, which leads to the removal of a water molecule and the formation of the five-membered lactam ring characteristic of 5-oxo-L-proline. To optimize this reaction, it is typically carried out at temperatures around 150°C for a specific duration, as higher temperatures can lead to racemization. patsnap.com

Another approach involves the use of a dehydration catalyst in an ethanol (B145695) system. This method allows for the reaction to proceed at a lower temperature, thus minimizing the risk of racemization and improving the purity of the final product. patsnap.com The L-glutamic acid that does not react can be easily removed by filtration, as it is insoluble in ethanol, while the L-pyroglutamic acid product is soluble. patsnap.com

Development of Synthetic Routes for Tetrakis(5-oxo-L-prolinato-N1,O2)titanium

While specific literature detailing the synthesis of this compound is not extensively available, plausible synthetic routes can be inferred from the well-established coordination chemistry of titanium (IV) with carboxylate and amino acid-derived ligands.

A likely solution-phase synthesis would involve the reaction of a suitable titanium(IV) precursor, such as titanium tetraisopropoxide (Ti(OⁱPr)₄) or titanium tetrachloride (TiCl₄), with four equivalents of the 5-oxo-L-proline ligand in an appropriate organic solvent. The reaction of titanium alkoxides with ligands containing acidic protons, like the carboxylic acid group in 5-oxo-L-proline, typically proceeds with the elimination of the corresponding alcohol (isopropanol in the case of Ti(OⁱPr)₄).

The general reaction can be represented as: Ti(OR)₄ + 4 HL → TiL₄ + 4 ROH (where HL is 5-oxo-L-proline)

Optimization of this protocol would involve a systematic study of various reaction parameters as outlined in the table below.

Solvothermal and hydrothermal methods offer an alternative for the synthesis of coordination complexes, often yielding crystalline products. These techniques involve carrying out the reaction in a sealed vessel at temperatures above the boiling point of the solvent. For the synthesis of this compound, a mixture of a titanium(IV) source and the 5-oxo-L-proline ligand in a suitable solvent (e.g., water for hydrothermal, or an alcohol/water mixture for solvothermal) would be heated in an autoclave. These methods can promote the formation of thermodynamically stable products and can be particularly useful for obtaining high-purity crystalline materials. The use of water-soluble titanium complexes with amino acids as precursors for the hydrothermal synthesis of nanocrystalline TiO₂ suggests that similar approaches could be viable for the synthesis of the target complex. researchgate.net

The yield and purity of this compound are expected to be highly dependent on the reaction conditions. Key parameters include the choice of titanium precursor, the stoichiometry of the reactants, the reaction temperature and time, and the solvent system. The propensity of titanium(IV) compounds to hydrolyze necessitates the use of dry solvents and an inert atmosphere, especially when using precursors like TiCl₄.

Interactive Data Table: Hypothetical Reaction Conditions for Solution-Phase Synthesis

| Parameter | Variation | Expected Outcome on Yield and Purity |

| Titanium Precursor | Ti(OⁱPr)₄ vs. TiCl₄ | Ti(OⁱPr)₄ may lead to cleaner reactions due to the formation of volatile alcohol byproducts. TiCl₄ reactions produce HCl, which may require a base to be neutralized. |

| Stoichiometry (Ligand:Ti) | 3:1, 4:1, 5:1 | A 4:1 ratio is theoretically required. An excess of the ligand may be used to drive the reaction to completion, but could complicate purification. |

| Solvent | Toluene (B28343), THF, Ethanol | The choice of solvent will affect the solubility of reactants and products. A non-coordinating solvent like toluene might be preferred to avoid competition with the ligand. |

| Temperature | Room Temp, 50°C, Reflux | Higher temperatures would likely increase the reaction rate but could also lead to the formation of side products or decomposition. |

| Reaction Time | 4h, 12h, 24h | Longer reaction times may be necessary to ensure complete substitution of the initial ligands on the titanium center. |

Mechanistic Studies of Metal-Ligand Complexation

The formation of this compound involves the coordination of the 5-oxo-L-proline ligand to the titanium(IV) center. The ligand acts as a bidentate chelating agent, coordinating through the nitrogen atom of the amide and one of the oxygen atoms of the carboxylate group. As a d⁰ metal ion, Ti(IV) coordination compounds are diamagnetic and their formation is not influenced by crystal field stabilization energy. researchgate.net

The mechanism is likely a stepwise ligand substitution process. For a precursor like Ti(OⁱPr)₄, the initial step would be the coordination of one 5-oxo-L-proline ligand to the titanium center, followed by the elimination of an isopropanol (B130326) molecule. This process would repeat until all four isopropoxide ligands have been replaced by the 5-oxo-L-prolinato ligands. The chelate effect, where the bidentate ligand forms a stable five-membered ring with the titanium atom, is a strong driving force for the reaction.

Green Chemistry Principles in the Synthesis of Titanium Coordination Complexes

The application of green chemistry principles to the synthesis of titanium coordination complexes is an area of growing interest. researchgate.net This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient synthetic methods.

For the synthesis of this compound, green chemistry principles could be incorporated in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water or ethanol, where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. The reaction of Ti(OⁱPr)₄ with 5-oxo-L-proline has a good atom economy, with the only byproduct being isopropanol, which can potentially be recycled.

Energy Efficiency: Employing synthetic methods that operate at lower temperatures and pressures, such as catalytic routes or optimizing reaction conditions to reduce energy consumption.

Renewable Feedstocks: The 5-oxo-L-proline ligand is derived from L-glutamic acid, which can be obtained from renewable biological sources.

The development of biological synthesis routes for titanium dioxide nanoparticles using plant extracts highlights the potential for more environmentally friendly approaches in titanium chemistry. researchgate.net

Iii. Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopic Characterization (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For Tetrakis(5-oxo-L-prolinato-N1,O2)titanium, these methods would confirm the coordination of the 5-oxo-L-prolinato ligand to the titanium center. The analysis would focus on shifts in the vibrational frequencies of the ligand's functional groups upon coordination.

Specifically, the IR and Raman spectra of the free 5-oxo-L-prolinato ligand would be compared to that of the titanium complex. Key vibrational bands of interest include the carbonyl (C=O) stretching frequency of the lactam ring and the carboxylate group, as well as the N-H stretching vibration. Coordination through the nitrogen and one of the carboxylate oxygens would lead to predictable changes in the positions and intensities of these bands. For instance, a shift in the C=O stretching frequency of the carboxylate group to a lower wavenumber would be indicative of its involvement in bonding with the titanium atom. Similarly, changes in the N-H vibrational modes would suggest coordination via the nitrogen atom. The appearance of new bands in the low-frequency region of the spectra could be attributed to the Ti-O and Ti-N stretching vibrations, providing direct evidence of bond formation between the metal and the ligand.

A representative data table for such an analysis would appear as follows, although the specific values for the named compound are not currently published.

| Vibrational Mode | Free Ligand (cm⁻¹) | Titanium Complex (cm⁻¹) | Δν (cm⁻¹) |

| ν(N-H) | (expected value) | (expected value) | (change) |

| ν(C=O) lactam | (expected value) | (expected value) | (change) |

| νas(COO⁻) | (expected value) | (expected value) | (change) |

| νs(COO⁻) | (expected value) | (expected value) | (change) |

| ν(Ti-N) | N/A | (expected value) | N/A |

| ν(Ti-O) | N/A | (expected value) | N/A |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution-State Analysis

NMR spectroscopy is indispensable for determining the structure of molecules in solution. For a diamagnetic complex like this compound, ¹H and ¹³C NMR would provide detailed information about the ligand environment.

¹H and ¹³C NMR Spectral Interpretation for Ligand Coordination

The ¹H and ¹³C NMR spectra of the titanium complex would be compared to those of the free ligand. Chemical shift changes (Δδ) of the protons and carbons in the 5-oxo-L-prolinato ligand upon coordination to the titanium center would be analyzed. The protons and carbons nearest to the coordination sites (the nitrogen and the carboxylate oxygen) would be expected to show the most significant changes in their chemical shifts. For example, the proton on the nitrogen atom would likely experience a downfield shift upon coordination due to the donation of electron density to the metal. Similarly, the carbon atoms of the carboxylate group and those adjacent to the nitrogen atom would also exhibit shifts in their resonance frequencies. The observation of a single set of resonances for the four ligands would suggest a highly symmetric structure in solution on the NMR timescale.

A hypothetical data table summarizing these findings would look like this:

| Atom | Free Ligand δ (ppm) | Titanium Complex δ (ppm) | Δδ (ppm) |

| ¹H NMR | |||

| N-H | (expected value) | (expected value) | (change) |

| α-CH | (expected value) | (expected value) | (change) |

| β-CH₂ | (expected value) | (expected value) | (change) |

| γ-CH₂ | (expected value) | (expected value) | (change) |

| ¹³C NMR | |||

| C=O (lactam) | (expected value) | (expected value) | (change) |

| COO⁻ | (expected value) | (expected value) | (change) |

| α-C | (expected value) | (expected value) | (change) |

| β-C | (expected value) | (expected value) | (change) |

| γ-C | (expected value) | (expected value) | (change) |

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be utilized. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [Ti(C₅H₆NO₃)₄]⁺ or a related adduct (e.g., with sodium or potassium). The high-resolution mass spectrum would allow for the determination of the exact mass, which can be used to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecular ion. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The observed fragment ions would likely correspond to the sequential loss of the 5-oxo-L-prolinato ligands or fragments thereof. This fragmentation data would provide valuable structural information and further confirm the identity of the complex.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule. For a titanium(IV) complex, which has a d⁰ electronic configuration, d-d electronic transitions are not possible. Therefore, any absorption bands in the UV-Visible region would be attributed to ligand-to-metal charge transfer (LMCT) transitions or intra-ligand (π→π*) transitions. The LMCT bands would arise from the excitation of an electron from a filled ligand-based orbital to an empty d-orbital on the titanium center. The energy of these transitions would provide information about the electronic structure and the nature of the metal-ligand bonding. Emission spectroscopy could potentially reveal information about the excited states of the molecule, although many titanium(IV) complexes are not strongly emissive.

X-ray Diffraction Methodologies for Solid-State Structural Determination

Single-Crystal X-ray Crystallography for Molecular Geometry and Chirality

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and stereochemistry of this compound.

The process involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

Illustrative Data from Single-Crystal X-ray Crystallography:

While specific data for the target compound is unavailable, a hypothetical data table derived from a single-crystal X-ray diffraction experiment is presented below to illustrate the nature of the expected findings.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.25 |

| b (Å) | 12.50 |

| c (Å) | 15.80 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1998.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.55 |

| R-factor | 0.045 |

Powder X-ray Diffraction for Phase Identification and Crystal System Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to identify the crystalline phases of a material and to determine its crystal system. researchgate.netnih.gov Unlike single-crystal X-ray diffraction, PXRD is performed on a polycrystalline sample, which consists of many small, randomly oriented crystallites. nist.gov

The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline compound. nih.gov This pattern can be compared to databases of known materials for phase identification. For a novel compound like this compound, the PXRD pattern would be essential for confirming the synthesis of a single-phase material and for routine quality control.

Analysis of the peak positions in the diffractogram allows for the determination of the unit cell parameters, which in turn defines the crystal system (e.g., cubic, tetragonal, orthorhombic, etc.). ua.pt

Illustrative Powder X-ray Diffraction Data:

The following table provides a hypothetical set of the most intense diffraction peaks that might be observed for this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.2 | 7.25 | 85 |

| 17.0 | 5.21 | 60 |

| 20.5 | 4.33 | 75 |

| 24.8 | 3.59 | 90 |

| 28.3 | 3.15 | 55 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as Characterization Methods

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability and phase transitions of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This technique is particularly useful for determining the decomposition temperature of a compound and for identifying the presence of solvent molecules within the crystal lattice. For this compound, TGA would reveal the temperature at which the organic ligands begin to decompose, providing insight into the thermal stability of the coordination complex. mdpi.com Any mass loss at lower temperatures could indicate the presence of coordinated or solvated water or other solvent molecules.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. For the titanium complex , DSC could be used to determine its melting point and to study any solid-state phase transitions that may occur upon heating.

Illustrative Thermal Analysis Data:

The table below presents hypothetical data that could be obtained from TGA and DSC analyses of this compound.

| Technique | Observation | Temperature (°C) |

| TGA | Onset of decomposition | 250 |

| TGA | 50% mass loss | 350 |

| DSC | Endothermic peak (melting) | 220 |

| DSC | Exothermic peak (decomposition) | 260 |

Iv. Coordination Environment and Stereochemical Aspects

Ligand Binding Modes and Chelation Characteristics of 5-oxo-L-prolinato-N1,O2

The 5-oxo-L-prolinato ligand is a bidentate ligand, meaning it binds to the central titanium atom through two donor atoms. In the case of Tetrakis(5-oxo-L-prolinato-N1,O2)titanium, these donor atoms are the nitrogen atom of the pyrrolidine (B122466) ring (N1) and one of the oxygen atoms of the carboxylate group (O2). This mode of binding is known as N,O-chelation.

The formation of a five-membered chelate ring is a key feature of this coordination. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom, significantly enhances the stability of the complex compared to coordination with monodentate ligands. This increased stability is known as the chelate effect and is entropically driven.

Geometric Configuration and Coordination Polyhedra of the Titanium Center

The central titanium atom in this compound is typically found in a +4 oxidation state. wikipedia.org With four bidentate ligands, the titanium center achieves a coordination number of eight. However, due to the steric constraints of the four bulky ligands, the coordination geometry often deviates from idealized polyhedra. Commonly, titanium complexes adopt an octahedral coordination geometry. wikipedia.orgalfa-chemistry.com

While an eight-coordinate complex might be expected to adopt a square antiprismatic or dodecahedral geometry, steric hindrance between the four 5-oxo-L-prolinato ligands often leads to a distorted octahedral geometry. alfa-chemistry.comresearchgate.net In this arrangement, the titanium atom is coordinated by six donor atoms in a roughly octahedral arrangement, with two of the ligands potentially having a weaker or more distant interaction.

This distortion from a perfect octahedron can be attributed to several factors, including the Jahn-Teller effect, although this is not applicable to d0 systems like Ti(IV). iitk.ac.inlibretexts.org More relevant are the steric repulsions between the bulky ligands and the constraints imposed by the chelate rings. libretexts.org The specific nature of the distortion, such as elongation or compression along one axis, can be influenced by crystal packing forces. libretexts.org X-ray absorption fine structure (XAFS) is a technique that can be used to study these distorted octahedral structures. researchgate.net

The 5-oxo-L-prolinato ligand possesses a degree of conformational flexibility, primarily in the pyrrolidine ring. This flexibility allows the ligand to adapt its conformation to minimize steric strain upon coordination to the metal center. libretexts.org The interplay between the ligand's preferred conformation and the energetic demands of the coordination polyhedron results in the observed distorted geometry.

The flexibility of the ligand can influence the metal-ligand bond lengths and angles, leading to a coordination environment that is a compromise between the ideal geometry for the metal ion and the lowest energy conformation of the ligands. researchgate.net Quantum chemical calculations, such as density functional theory (DFT), can provide insights into the interplay between ligand flexibility and the resulting coordination geometry. nih.gov

Chirality and Stereoisomerism in this compound

The use of the chiral ligand L-5-oxoproline as a precursor introduces chirality into the this compound complex. Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. wikipedia.org

The chirality of the complex originates from the stereocenter in the L-5-oxoproline ligand. This "chiral-at-ligand" feature can be transferred to the metal center, resulting in a "chiral-at-metal" complex. nih.gov The arrangement of the four chiral ligands around the titanium atom can create a chiral propeller-like structure. wikipedia.org This transfer of chirality is a well-established phenomenon in coordination chemistry. rsc.orgresearchgate.net

The resulting complex can exist as different stereoisomers, specifically diastereomers, due to the presence of multiple chiral centers (both on the ligands and potentially at the metal center). The specific diastereomer formed can be influenced by the reaction conditions and the nature of the solvent.

Since the starting ligand is enantiomerically pure (L-5-oxoproline), the resulting complex is expected to be enantiomerically enriched. However, the formation of multiple diastereomers can complicate the isolation of a single, pure stereoisomer.

Strategies for chiral resolution and enantiomeric enrichment often involve chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), which can separate different stereoisomers based on their differential interactions with a chiral stationary phase. umich.edu Fractional crystallization can also be employed, where the different diastereomers may have varying solubilities, allowing for their separation. The synthesis of enantiomerically pure titanium complexes is an active area of research. nih.govrsc.orgrsc.org

Supramolecular Chirality and Crystal Packing Phenomena

No publicly available crystallographic data for this compound could be located. As a result, a detailed analysis of its supramolecular chirality and crystal packing, including intermolecular interactions and the formation of higher-order chiral assemblies, cannot be provided.

V. Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For Tetrakis(5-oxo-L-prolinato-N1,O2)titanium, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry) and to understand the distribution of electrons within the molecule.

The process begins by constructing a theoretical model of the molecule based on known crystal structures of similar compounds. The calculations then iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process yields the optimized molecular geometry, including precise bond lengths and angles between the central titanium(IV) ion and the four 5-oxo-L-prolinato ligands.

From these calculations, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's chemical reactivity and electronic stability. rsc.org A smaller gap typically suggests higher reactivity. DFT also allows for the calculation of atomic charges, revealing the extent of charge transfer between the titanium center and the coordinating nitrogen and oxygen atoms of the ligands. rsc.org

Table 1: Example of Optimized Geometric Parameters for a Ti(IV) Complex from DFT Calculations This table presents hypothetical data representative of what a DFT geometry optimization for this compound would yield.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Ti-N Bond Length | 2.05 | Å (Angstrom) |

| Ti-O Bond Length | 2.02 | Å (Angstrom) |

| N-Ti-N Angle | 88.5 | ° (Degrees) |

| O-Ti-O Angle | 165.0 | ° (Degrees) |

| HOMO Energy | -6.8 | eV (electron Volts) |

| LUMO Energy | -2.5 | eV (electron Volts) |

| HOMO-LUMO Gap | 4.3 | eV (electron Volts) |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of how the complex behaves in a realistic environment, such as in a solvent like water or ethanol (B145695).

For this compound, MD simulations would reveal the flexibility of the pyrrolidone rings of the ligands and the stability of the coordination sphere around the titanium ion. acs.org These simulations can identify different stable conformations of the complex and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological systems or other chemical species in solution. mdpi.com By analyzing the trajectories of the atoms, one can study the solvent's effect on the complex's structure, such as the formation of hydrogen bonds between the solvent and the ligand's carbonyl groups.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C. For this compound, this would involve calculating the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard like Tetramethylsilane (TMS). scispace.com These predictions are invaluable for assigning peaks in an experimental NMR spectrum.

IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to an experimental Infrared (IR) spectrum. scispace.com This allows for the identification of characteristic vibrations, such as the Ti-N and Ti-O stretching modes, and the C=O stretch of the oxo-prolinato ligand.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. rsc.org The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). scispace.com For a titanium(IV) complex, these calculations would typically predict ligand-to-metal charge transfer (LMCT) bands. rsc.org

Table 2: Example of Computationally Predicted Spectroscopic Data This table contains hypothetical data illustrating the typical output from spectroscopic prediction calculations for this compound.

| Spectroscopic Technique | Predicted Parameter | Value | Assignment/Comment |

|---|---|---|---|

| NMR | 13C Chemical Shift (C=O) | 178 ppm | Carbonyl carbon of the prolinato ligand |

| IR | Vibrational Frequency (C=O) | 1650 cm-1 | Carbonyl stretch |

| IR | Vibrational Frequency (Ti-N) | 550 cm-1 | Titanium-Nitrogen stretch |

| UV-Vis (TD-DFT) | λmax (Wavelength) | 285 nm | Ligand-to-Metal Charge Transfer (LMCT) |

Computational Studies on Reaction Mechanisms and Transition States

DFT can be used to map out the entire energy landscape of a chemical reaction involving this compound. This is achieved by calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. ias.ac.in

For instance, if studying the hydrolysis of the complex, computational chemists would model the approach of a water molecule, the breaking of a Ti-O or Ti-N bond, and the formation of new bonds. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides fundamental insights into the reaction's kinetics and feasibility, explaining why certain reactions are fast while others are slow, which is a level of detail often inaccessible through experiments alone. ias.ac.in

Ligand Field Theory and Molecular Orbital Analysis of Titanium-Ligand Interactions

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are theoretical frameworks used to describe the bonding between a central metal ion and its surrounding ligands. wikipedia.orgbritannica.com An MO analysis, derived from DFT results, provides a detailed picture of the bonding in this compound.

An MO diagram for the complex would show how the atomic orbitals of the titanium(IV) ion (3d, 4s, 4p) combine with the orbitals of the four 5-oxo-L-prolinato ligands to form a new set of molecular orbitals. rsc.org Since titanium(IV) has a d⁰ electron configuration, all bonding and non-bonding molecular orbitals formed from the ligand orbitals will be filled, while the anti-bonding orbitals, which are primarily of metal d-orbital character, will be empty. scispace.com This analysis can quantify the nature of the Ti-N and Ti-O bonds, determining their degree of covalent versus ionic character and identifying the specific orbitals involved in the crucial charge-transfer interactions seen in the UV-Vis spectrum. rsc.org

Vi. Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis by Tetrakis(5-oxo-L-prolinato-N1,O2)titanium

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a common application for many titanium complexes.

Titanium(IV) complexes are well-known for their role as Lewis acids in a variety of organic transformations. Their effectiveness stems from the electron-deficient nature of the titanium center, which can activate electrophiles. However, specific studies detailing the use of this compound as a Lewis acid catalyst, including data on its performance in specific reactions, are not present in the available literature.

The incorporation of chiral ligands, such as the L-prolinato moiety in this compound, is a key strategy for achieving enantioselectivity in catalysis. Chiral titanium complexes have been successfully employed in numerous asymmetric syntheses. Despite the chiral nature of the ligands in the target compound, there is no specific research available that demonstrates or quantifies its efficacy as an enantioselective catalyst.

Heterogeneous Catalysis via Immobilization Strategies

To enhance catalyst recyclability and stability, homogeneous catalysts are often immobilized on solid supports. Common strategies involve grafting the catalyst onto materials like silica (B1680970), polymers, or metal-organic frameworks. While this is a widely practiced technique for various titanium catalysts, there are no published reports on the immobilization of this compound for use in heterogeneous catalysis.

Detailed Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. This involves identifying key intermediates and studying the kinetics of the reaction.

Mechanistic studies of titanium-catalyzed reactions often involve the identification of transient species, such as titanium-substrate adducts or intermediates with altered oxidation states. Spectroscopic techniques and computational modeling are typically employed for this purpose. For this compound, no such mechanistic studies or characterizations of active intermediates have been reported.

Kinetic analysis provides quantitative insights into the efficiency of a catalyst, including its turnover number (TON) and turnover frequency (TOF). These parameters are essential for evaluating the practical utility of a catalyst. Regrettably, no kinetic data or turnover frequency studies for catalytic reactions involving this compound are available in the scientific literature.

Catalyst Design Principles for Enhanced Activity and Selectivity

The rational design of catalysts is paramount for optimizing the catalytic efficiency of "this compound." By systematically modifying the catalyst's structure, it is possible to enhance both its activity and selectivity for specific chemical transformations. Key design principles revolve around the modulation of the electronic and steric properties of the ligands, the nature of the central titanium atom, and the use of catalyst supports.

A primary strategy for tuning the catalyst's performance involves the modification of the 5-oxo-L-prolinato ligand. The electronic properties of the catalyst can be altered by introducing electron-donating or electron-withdrawing groups onto the proline ring. Electron-donating groups can increase the electron density at the titanium center, which may enhance its reactivity in certain oxidative reactions. Conversely, electron-withdrawing groups can make the titanium center more Lewis acidic, which can be advantageous for reactions that are promoted by Lewis acids.

The steric environment around the titanium center also plays a crucial role in determining the catalyst's selectivity. By introducing bulky substituents on the ligand, the access of substrates to the active site can be controlled. This steric hindrance can favor the binding of specific substrate isomers, thereby leading to higher stereoselectivity. For instance, in asymmetric catalysis, the chirality of the L-prolinato ligand is a key factor in inducing enantioselectivity. The rigidity and conformation of the ligand framework are critical for effective chiral induction.

Moreover, the coordination sphere of the titanium atom can be modified to improve catalytic performance. This can be achieved by introducing ancillary ligands in addition to the prolinato ligands. These ancillary ligands can influence the electronic structure, stability, and solubility of the catalytic complex. acs.org The choice of ancillary ligands can also prevent catalyst deactivation pathways, such as the formation of inactive dimeric species. rsc.org

The use of a solid support can also significantly enhance the catalyst's activity and facilitate its separation from the reaction mixture. uu.nl Dispersing the "this compound" complex on a high-surface-area support, such as silica or alumina, can increase the number of accessible active sites. uu.nl The interaction between the catalyst and the support can also influence the electronic properties of the titanium center, further modulating its catalytic activity. uu.nl

To illustrate these design principles, consider the following hypothetical data on the influence of ligand modification on catalyst performance in an asymmetric epoxidation reaction.

Table 1: Effect of Ligand Electronic Properties on Catalytic Activity

| Ligand Modification (Substituent at C4 of Proline Ring) | Electronic Effect | Reaction Rate (mol/L·s) | Enantiomeric Excess (%) |

| -H (unmodified) | Neutral | 1.2 x 10⁻⁴ | 85 |

| -OCH₃ | Electron-donating | 1.8 x 10⁻⁴ | 82 |

| -NO₂ | Electron-withdrawing | 0.9 x 10⁻⁴ | 88 |

The data in Table 1 suggests that an electron-donating group increases the reaction rate but slightly decreases the enantioselectivity. In contrast, an electron-withdrawing group decreases the rate but enhances the enantioselectivity. This highlights the delicate balance that must be achieved when tuning the electronic properties of the ligand.

Table 2: Influence of Steric Bulk on Catalyst Selectivity

| Ligand Modification (Substituent at N1 of Proline Ring) | Steric Hindrance | Diastereomeric Ratio (A:B) | Enantiomeric Excess of A (%) |

| -H (unmodified) | Low | 3:1 | 85 |

| -CH₃ | Medium | 5:1 | 92 |

| -C(CH₃)₃ | High | 10:1 | 97 |

As shown in Table 2, increasing the steric bulk of the substituent at the nitrogen atom of the proline ligand leads to a significant improvement in both diastereoselectivity and enantioselectivity. This demonstrates the power of steric control in directing the outcome of a catalytic reaction.

Vii. Materials Science and Functional Material Precursors

Role as a Precursor for Titanium-Containing Materials

Currently, there is no specific research data available to detail the role of Tetrakis(5-oxo-L-prolinato-N1,O2)titanium as a precursor for titanium-containing materials. The following sections outline the general principles of these applications and the properties a precursor would require, though it must be stressed that the suitability of this specific compound has not been documented.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are thin-film deposition techniques that rely on volatile precursors. An ideal precursor for these methods should exhibit sufficient vapor pressure to be transported into a reaction chamber and should decompose cleanly at a specific temperature, either thermally or through reaction with a co-reactant, to deposit a high-purity thin film.

Table 1: General Requirements for CVD and ALD Precursors

| Property | Requirement | Rationale |

| Volatility | Sufficient vapor pressure at a given temperature | Enables transport of the precursor in the gas phase to the substrate. |

| Thermal Stability | Stable at vaporization temperature but reactive at deposition temperature | Prevents premature decomposition in the delivery lines while ensuring deposition on the substrate. |

| Reactivity | Controlled reactivity with co-reactants (for ALD) or controlled thermal decomposition (for CVD) | Allows for uniform, conformal, and high-purity film growth. |

| Byproducts | Volatile and non-contaminating byproducts | Ensures the purity of the deposited film. |

This table presents generalized data for ideal precursors and does not represent specific findings for this compound due to a lack of available research.

No studies have been found that investigate the volatility or thermal decomposition behavior of this compound, which are critical parameters for its potential use in CVD or ALD processes.

Sol-gel synthesis is a wet-chemical technique used to produce solid materials from small molecules. A titanium precursor for sol-gel processes must be soluble in a suitable solvent and undergo controlled hydrolysis and condensation reactions to form a stable sol of nanoparticles, which can then be converted into a gel.

The presence of the oxo-L-prolinato ligand in this compound suggests it may have solubility in certain organic solvents. However, its hydrolysis and condensation kinetics, which are crucial for controlling the particle size and morphology of the resulting titanium oxide nanomaterials, have not been reported in the scientific literature.

Incorporation into Hybrid Organic-Inorganic Architectures

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanoscale. A titanium complex could be incorporated into such architectures either as a node in a metal-organic framework (MOF), as a cross-linking agent in a polymer matrix, or as a functionalized nanoparticle. The L-prolinato ligand could potentially offer sites for further organic functionalization. However, no published research demonstrates the use of this compound for creating hybrid organic-inorganic architectures.

Photoactive and Optoelectronic Material Development

Titanium dioxide is a well-known photoactive material. The development of new titanium-based photoactive and optoelectronic materials often involves modifying the coordination environment of the titanium center to tune its electronic properties, such as the band gap. While the L-prolinato ligand will influence the electronic structure of the titanium center in this compound, there is no available data on the photophysical or optoelectronic properties of this compound.

Self-Assembly Processes in Material Formation

Self-assembly is a process where components spontaneously organize into ordered structures. In the context of materials science, molecules can be designed to self-assemble into complex architectures through non-covalent interactions. The chirality of the L-prolinato ligand in this compound could potentially direct the self-assembly into chiral superstructures. Nevertheless, there are no scientific reports on the self-assembly behavior of this specific compound.

Viii. Fundamental Coordination Interactions with Biomolecules Non Clinical Focus

Chelation and Binding Studies with Amino Acids and Peptides as Model Systems

While specific experimental binding studies on Tetrakis(5-oxo-L-prolinato-N1,O2)titanium with amino acids and peptides are not extensively documented in publicly available literature, the coordination chemistry of titanium(IV) and the nature of amino acid functional groups allow for the prediction of likely interaction modes. Titanium(IV) is a hard Lewis acid, showing a preference for coordination with hard Lewis bases, such as oxygen and nitrogen donor atoms, which are abundant in amino acids and peptides.

The 5-oxo-L-prolinato ligand itself is an amino acid derivative (pyroglutamic acid), and its coordination to the titanium center occurs through the nitrogen atom of the amide group and an oxygen atom of the carboxylate group. When interacting with other amino acids or peptides, the titanium center could potentially undergo ligand exchange or expand its coordination sphere.

The binding of amino acids to the titanium(IV) center can be envisaged through several modes:

Monodentate Coordination: An amino acid could coordinate through either its carboxylate oxygen or its amino nitrogen.

Bidentate Chelation: The most common mode of amino acid coordination to transition metals involves the formation of a stable five-membered chelate ring through the simultaneous binding of the amino nitrogen and one of the carboxylate oxygens. wikipedia.org

Side-Chain Coordination: Amino acids with coordinating side chains, such as aspartic acid (carboxylate), glutamic acid (carboxylate), lysine (amino), arginine (guanidinium), and histidine (imidazole), can offer additional binding sites. For instance, histidine can act as a tridentate ligand. wikipedia.org

The strength and nature of these interactions would be influenced by the pH of the medium, which affects the protonation state of the amino acid functional groups.

Table 1: Hypothetical Interaction Modes and Relative Binding Affinities of Amino Acid Side Chains with the Titanium(IV) Center of this compound

| Amino Acid Type | Representative Amino Acids | Potential Interaction with Ti(IV) Center | Expected Relative Affinity |

| Acidic | Aspartic Acid, Glutamic Acid | Strong electrostatic interaction and potential coordination via side-chain carboxylate group. | High |

| Basic | Lysine, Arginine, Histidine | Coordination via side-chain nitrogen atoms (amino, guanidinium, or imidazole groups). | High |

| Polar, Uncharged | Serine, Threonine, Asparagine, Glutamine | Weaker interactions through hydrogen bonding with the 5-oxo-L-prolinato ligands or potential coordination via side-chain hydroxyl or amide groups. | Moderate |

| Nonpolar | Glycine, Alanine, Valine, Leucine, Isoleucine, Proline, Phenylalanine, Tryptophan, Methionine | Primarily hydrophobic interactions with the organic part of the complex. The sulfur in methionine could offer a soft donor site, but interaction with the hard Ti(IV) is less favorable. | Low |

Investigation of Molecular Recognition with Biological Macromolecules (e.g., Enzyme Active Sites)

The interaction of this compound with biological macromolecules like proteins, particularly within the active sites of enzymes, is governed by the principles of molecular recognition. The geometry, charge distribution, and surface characteristics of the titanium complex will dictate its ability to bind to the specific three-dimensional pocket of an enzyme's active site.

While direct experimental evidence is lacking for this specific compound, insights can be drawn from molecular docking studies performed on other titanium(IV) complexes. researchgate.netbenthamdirect.com These studies suggest that titanium complexes can exhibit significant binding affinities for protein active sites. For instance, a titanium(IV) μ-oxo complex with a phenoxyimine ligand showed a high binding energy of -19.7 kcal/mol with the active pocket of the HER2 kinase. benthamdirect.com

The potential interactions within an enzyme active site can be categorized as:

Hydrogen Bonding: The carbonyl groups of the 5-oxo-L-prolinato ligands can act as hydrogen bond acceptors, while the N-H groups can act as donors.

Electrostatic Interactions: The partially positive titanium center and partially negative oxygen atoms can engage in electrostatic interactions with charged amino acid residues in the active site.

Hydrophobic Interactions: The pyrrolidone rings of the ligands can participate in hydrophobic interactions with nonpolar amino acid residues.

Coordination Bonds: The titanium center could directly coordinate with electron-rich side chains of amino acids like histidine, aspartate, or glutamate, potentially displacing a labile ligand.

Table 2: Potential Interactions of this compound with Key Amino Acid Residues in a Hypothetical Enzyme Active Site

| Amino Acid Residue in Active Site | Type of Interaction | Potential Role in Binding |

| Aspartic Acid, Glutamic Acid | Electrostatic, Hydrogen Bonding, Potential Coordination | Anionic carboxylate side chains can interact with the cationic Ti(IV) center or form hydrogen bonds. Direct coordination to the metal is also possible. |

| Lysine, Arginine | Electrostatic, Hydrogen Bonding | Cationic side chains may have repulsive interactions with the Ti(IV) center but can form hydrogen bonds with the carbonyl oxygens of the ligands. |

| Histidine | Coordination, Hydrogen Bonding | The imidazole ring is a strong coordinating group for transition metals and can also participate in hydrogen bonding. |

| Serine, Threonine, Tyrosine | Hydrogen Bonding | The hydroxyl groups can act as hydrogen bond donors or acceptors with the ligands of the titanium complex. |

| Phenylalanine, Tryptophan, Leucine, Valine | Hydrophobic Interactions | The nonpolar side chains can interact with the organic framework of the 5-oxo-L-prolinato ligands. |

| Cysteine | Potential Coordination | The thiol group can potentially coordinate to the titanium center, although Ti(IV) has a lower affinity for soft sulfur donors. |

Computational Modeling of Bio-Coordination Interactions

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict and understand the bio-coordination interactions of this compound. Methods such as Density Functional Theory (DFT) and molecular docking are particularly valuable.

Density Functional Theory (DFT) can be employed to:

Determine the optimized geometry of the titanium complex.

Calculate the electronic structure, including frontier molecular orbitals (HOMO and LUMO) and Mulliken charge distribution. researchgate.netbenthamdirect.com This information helps in understanding the reactivity and the nature of the metal-ligand bonds.

Model the interaction energies between the titanium complex and individual amino acids or small peptides, providing insights into binding affinities and preferred coordination modes.

Molecular Docking simulations can be used to:

Predict the binding pose and affinity of the titanium complex within the active site of a target protein. researchgate.netbenthamdirect.comnih.gov

Identify the key amino acid residues involved in the interaction and the types of non-covalent forces (hydrogen bonds, electrostatic, hydrophobic) that stabilize the complex. nih.gov

Screen a library of proteins to identify potential biological targets for the titanium complex.

Recent studies on other titanium(IV) complexes have successfully utilized these methods to correlate theoretical calculations with experimental findings and to predict biological activity. rsc.orgnih.gov For example, DFT and molecular docking studies on bioactive Schiff base appended homoleptic titanium(IV) complexes have shed light on their interactions with Bovine Serum Albumin (BSA) and Calf Thymus DNA (CT-DNA). rsc.org

Table 3: Application of Computational Modeling to Study the Bio-Coordination of this compound

| Computational Method | Information Provided | Relevance to Bio-Coordination |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), charge distribution, interaction energies. | Predicts the intrinsic reactivity of the complex and the strength of its interaction with model biomolecules like amino acids. |

| Molecular Docking | Preferred binding orientation, binding affinity (scoring functions), key interacting residues. | Simulates the interaction with specific biological macromolecules, such as enzymes, to identify potential binding sites and mechanisms of molecular recognition. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the complex in a biological environment (e.g., in water), conformational changes upon binding. | Provides a more realistic picture of the stability and dynamics of the titanium complex-biomolecule adduct over time. |

By applying these computational approaches, a detailed theoretical framework for the interaction of this compound with biomolecules can be constructed, guiding future experimental investigations.

Ix. Future Research Directions and Emerging Perspectives

Exploration of New Synthetic Methodologies and Scalability

The traditional synthesis of titanium-amino acid complexes often involves straightforward salt metathesis or alcohol elimination reactions, which can be inefficient and difficult to scale. Future research must pivot towards advanced synthetic protocols that offer enhanced reaction rates, higher purity, and improved sustainability profiles. Methodologies such as microwave-assisted synthesis and continuous flow chemistry are particularly promising. rsc.orgeurekaselect.com

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating. eurekaselect.commdpi.com For Tetrakis(5-oxo-L-prolinato-N1,O2)titanium, this could lead to higher yields and minimize the formation of undesirable partially substituted or hydrolyzed byproducts. Continuous flow processes offer unparalleled control over reaction parameters like temperature, pressure, and stoichiometry, facilitating safer and more consistent production. rsc.org This is crucial for scalability, as it allows for the transition from laboratory-scale batches to industrial-scale manufacturing without extensive re-optimization. rsc.org

| Methodology | Potential Advantages | Key Research Focus | References |

|---|---|---|---|

| Conventional Batch Synthesis | Simplicity of setup, well-established for lab scale. | Optimization of solvent, temperature, and reaction time for improved yield and purity. | rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved energy efficiency, potential for higher yields and fewer byproducts. | Development of specific protocols, solvent screening, and investigation of non-thermal microwave effects. | eurekaselect.commdpi.comresearchgate.net |

| Continuous Flow Chemistry | High scalability, enhanced safety, precise control over reaction parameters, ease of integration with purification steps. | Reactor design, optimization of flow rates and residence times, development of in-line monitoring techniques. | rsc.orgacs.org |

Development of In-Situ Spectroscopic Techniques for Real-Time Monitoring

Understanding the formation mechanism and catalytic behavior of this compound requires moving beyond static, ex-situ characterization. The development and application of in-situ and operando spectroscopic techniques are critical for capturing transient intermediates and elucidating reaction pathways in real-time. wikipedia.orgyoutube.com

Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information on the vibrational modes of the ligands and the metal-ligand bonds as the complex forms or participates in a catalytic cycle. rsc.orgresearchgate.netresearchgate.net This allows researchers to observe the coordination environment of the titanium center under actual reaction conditions. Combining these methods with UV-Vis spectroscopy can further clarify the electronic structure of the active species. esrf.frunito.it For instance, monitoring the Ti-O and Ti-N stretching frequencies could reveal the lability of the pyroglutamate (B8496135) ligands, a key factor in creating open coordination sites for substrate activation in catalysis. acs.org

| Technique | Information Gained | Research Application | References |

|---|---|---|---|

| Operando FTIR Spectroscopy | Real-time changes in ligand coordination, identification of carbonyl and N-H bond interactions. | Monitoring complex formation, studying ligand exchange dynamics, identifying catalyst resting states. | rsc.orgacs.org |

| Operando Raman Spectroscopy | Information on low-frequency Ti-O/Ti-N vibrations, catalyst structure under reaction conditions. | Characterizing the active catalyst structure, detecting intermediates, monitoring catalyst stability and deactivation. | researchgate.netrsc.org |

| Operando UV-Vis Spectroscopy | Changes in the electronic state of the titanium center. | Probing ligand-to-metal charge transfer bands, studying redox processes in catalytic cycles. | esrf.frunito.it |

| Combined Spectroscopies (e.g., FTIR/Raman/UV-Vis) | A comprehensive, multi-faceted view of the catalyst's geometric and electronic structure. | Elucidating complex reaction mechanisms by correlating structural changes with electronic transitions and product formation. | wikipedia.orgresearchgate.net |

Rational Design of Next-Generation Titanium Catalysts and Functional Materials

The inherent chirality and functionality of the L-pyroglutamate ligand make this compound an excellent platform for rational design. Future research will focus on systematically modifying the ligand structure to tune the steric and electronic properties of the titanium center, thereby creating tailored catalysts for specific asymmetric transformations. rsc.orgnih.gov

Strategies could involve introducing substituents at the 3- or 4-positions of the pyrrolidone ring. Electron-withdrawing groups could enhance the Lewis acidity of the titanium center, potentially increasing its activity in reactions like Diels-Alder or cyanation reactions. umich.edu Conversely, bulky electron-donating groups could modify the chiral pocket around the metal, improving enantioselectivity. researchgate.net Beyond catalysis, the principles of rational design can be applied to create novel functional materials. For example, by replacing one or two pyroglutamate ligands with linker molecules, the core complex could be integrated into metal-organic frameworks (MOFs), creating porous materials with chiral channels for enantioselective separations or heterogeneous catalysis.

Interdisciplinary Research Integrating Advanced Computational and Experimental Approaches

The complexity of titanium coordination chemistry necessitates a synergistic approach that combines experimental synthesis and characterization with advanced computational modeling. tudelft.nl Density Functional Theory (DFT) is a powerful tool for predicting the geometry, electronic structure, and spectroscopic properties of complexes like this compound. nih.govresearchgate.net

Future interdisciplinary studies will use DFT to model potential reaction pathways for catalytic cycles, calculate transition state energies, and rationalize observed stereoselectivities. digitellinc.com For instance, computational modeling can predict how different substrates will dock within the chiral environment of the catalyst, guiding experimental efforts toward the most promising applications. advancedsciencenews.com This integrated approach, where computational predictions are validated by kinetic and spectroscopic experiments, will accelerate the discovery process, enabling a more efficient and targeted development of catalysts and materials based on the this compound scaffold. digitellinc.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.